3,4-Dichloro-5-methylbenzotrifluoride
Overview
Description
3,4-Dichloro-5-methylbenzotrifluoride is an organic compound with the molecular formula C8H5Cl2F3. It is a colorless to pale brown crystalline substance known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 3,4-Dichloro-5-methylbenzotrifluoride typically involves the chlorination of 3,4-dichlorotoluene in the presence of a trifluoromethylating agent. One common method includes the use of chlorine gas and a catalyst such as aluminum trichloride under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3,4-Dichloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include chlorine gas, aluminum trichloride, and other halogenating agents. .
Major Products: Depending on the reaction, products can include various substituted benzotrifluorides and other derivatives.
Scientific Research Applications
3,4-Dichloro-5-methylbenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dichloro-5-methylbenzotrifluoride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing, but it is known to affect cellular pathways related to its chemical structure .
Comparison with Similar Compounds
3,4-Dichloro-5-methylbenzotrifluoride can be compared with other similar compounds, such as:
- 3,4-Dichloro-6-(trifluoromethyl)toluene
- 4,5-Dichloro-2-methyltrifluorotoluene
- 2-Methyl-4,5-dichlorotrifluorotoluene
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .
Properties
IUPAC Name |
1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGCUFBAMGRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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